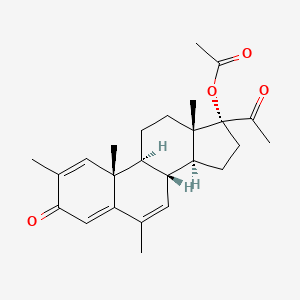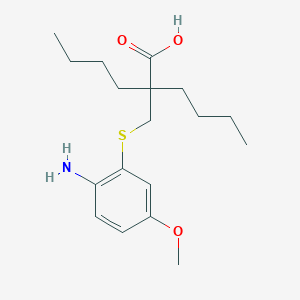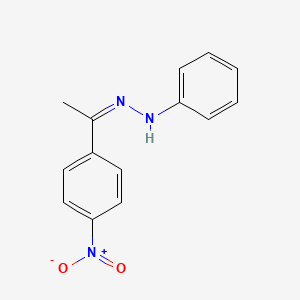![molecular formula C18H14N2O2 B13713748 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid: is an organic compound that features a benzoic acid moiety substituted with a pyridyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid typically involves the coupling of a pyridyl-substituted aniline with a benzoic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form the carbon-carbon bond between the pyridyl and phenyl groups . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, and a base like potassium carbonate in an organic solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids or ketones.
Reduction: Nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in sulfuric acid for benzylic oxidation.
Reduction: Zinc or tin in dilute hydrochloric acid for nitro group reduction.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitrobenzoic acids or other substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitutions makes it valuable for creating diverse chemical libraries .
Biology and Medicine: It can be used in the design of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of folic acid synthesis or disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Para-aminobenzoic acid (PABA): Similar in structure but lacks the pyridyl group.
Anthranilic acid: Contains an amino group ortho to the carboxylic acid but lacks the pyridyl substitution.
Pyridine derivatives: Compounds with a pyridine ring that exhibit various biological activities.
Uniqueness: 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid is unique due to the presence of both a pyridyl group and an amino group on the benzoic acid scaffold. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-(4-pyridin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)14-4-3-5-16(12-14)20-15-9-7-13(8-10-15)17-6-1-2-11-19-17/h1-12,20H,(H,21,22) |
InChI-Schlüssel |
OZWCTWVEFGBLBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)


![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)




![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)


![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)


